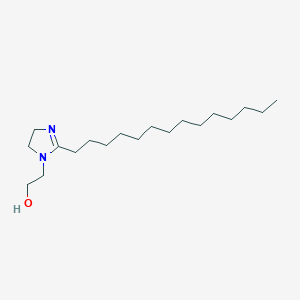![molecular formula C11H22O4Si B14281449 Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane CAS No. 133940-35-9](/img/structure/B14281449.png)
Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane is a silane-based coupling agent used to functionalize a variety of substrates. It is known for its ability to modify surfaces to improve the dispersion of nanoparticles and act as an adhesion promoter by treating precursor materials with epoxy silanes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane typically involves the reaction of 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane with commercial chloroplatinic acid . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the compound is produced by reacting beta-(3,4-epoxycyclohexyl)ethyltrimethoxysilane with octanol, followed by coupling the intermediate product onto porous silica . This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions.
Reduction: The compound can be reduced to form different silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Acidic or basic catalysts to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various silane derivatives with modified functional groups, which can be used for different applications in material science and chemistry .
Aplicaciones Científicas De Investigación
Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane has a wide range of scientific research applications:
Chemistry: Used as a coupling agent to functionalize substrates and improve nanoparticle dispersion.
Medicine: Potential use in drug delivery systems due to its ability to modify surfaces and improve adhesion.
Mecanismo De Acción
The mechanism of action of Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane involves its ability to act as a coupling agent. It modifies the surface of substrates, improving the dispersion of nanoparticles and enhancing adhesion properties. The molecular targets include various substrates, and the pathways involved are primarily related to surface modification and functionalization .
Comparación Con Compuestos Similares
- [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane
- 3-(2-Trimethoxysilylethyl)cyclohexene oxide
- (Epoxycyclohexyl)ethyltrimethoxysilane
Comparison: Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane is unique due to its highly reactive epoxide ring, which makes it more effective as a coupling agent compared to similar compounds. Its ability to improve nanoparticle dispersion and enhance adhesion properties sets it apart from other silane-based coupling agents .
Propiedades
Número CAS |
133940-35-9 |
|---|---|
Fórmula molecular |
C11H22O4Si |
Peso molecular |
246.37 g/mol |
Nombre IUPAC |
trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane |
InChI |
InChI=1S/C11H22O4Si/c1-12-16(13-2,14-3)8-7-9-5-4-6-10-11(9)15-10/h9-11H,4-8H2,1-3H3 |
Clave InChI |
NTUUXNCVRZQBFX-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCC1CCCC2C1O2)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


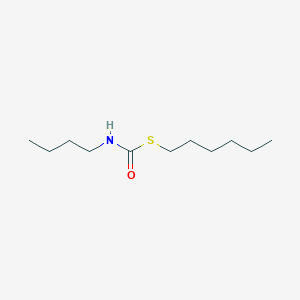
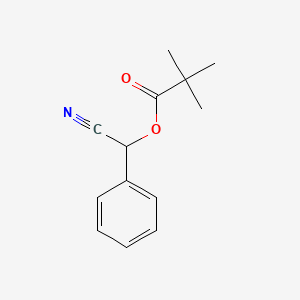
![4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B14281377.png)
![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)
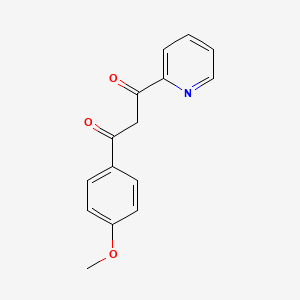

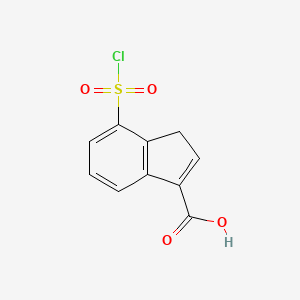
![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)
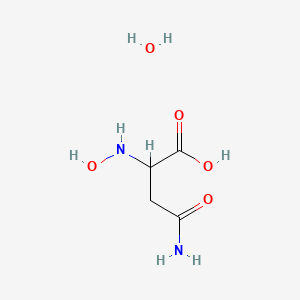
![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)

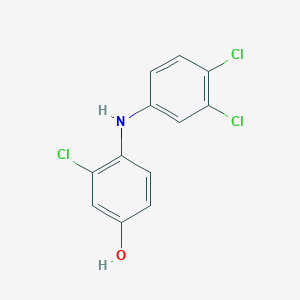
![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)
